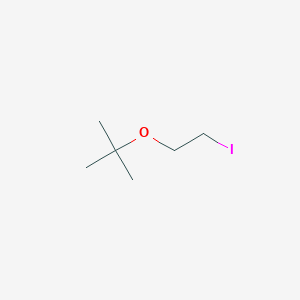

2-(2-Iodoethoxy)-2-methylpropane

Description

Significance of Ethers in Synthetic Chemistry Methodologies

Ethers are a fundamental class of organic compounds characterized by an oxygen atom connected to two alkyl or aryl groups. docbrown.infoyoutube.com Historically, they have been pivotal in the advancement of organic chemistry, not only as inert solvents for a wide array of reactions but also as key structural motifs in many natural products and pharmaceuticals. docbrown.infochemicalbook.comyoutube.com The ether linkage, while generally stable, can be strategically cleaved under specific conditions, providing a powerful tool for functional group manipulation. chemicalbook.com Their ability to dissolve a diverse range of polar and non-polar substances makes them indispensable in many synthetic protocols. chemicalbook.comyoutube.com Furthermore, the development of green synthesis methodologies for ethers is an active area of research, aiming to reduce the environmental impact of chemical processes. youtube.com

Role of Organic Halides in Mediating Chemical Transformations

Organic halides, compounds containing a carbon-halogen bond, are cornerstones of synthetic organic chemistry. cymitquimica.comsigmaaldrich.com The halogen atom can act as a good leaving group in nucleophilic substitution reactions or facilitate elimination reactions to form alkenes. cymitquimica.comsigmaaldrich.com This reactivity makes them essential precursors for the synthesis of a vast number of other functional groups. nih.gov Organic halides are integral to many powerful carbon-carbon bond-forming reactions, including the renowned Grignard and cross-coupling reactions. chemicalbook.com Their applications span from the synthesis of pharmaceuticals and agrochemicals to the development of new materials. chemicalbook.com The specific halogen present (fluorine, chlorine, bromine, or iodine) influences the reactivity of the organic halide, with iodides often being the most reactive in nucleophilic substitutions. sigmaaldrich.com

Research Trajectory and Specific Context of 2-(2-Iodoethoxy)-2-methylpropane within the Broader Field of Haloether Chemistry

While the broader classes of ethers and organic halides are extensively studied, specific haloethers such as this compound are often explored within niche applications or as intermediates in more complex syntheses. The research trajectory for such compounds typically involves their preparation from readily available starting materials and subsequent use in reactions that take advantage of the dual functionality of the ether and the alkyl iodide.

The tert-butyl group in this compound introduces significant steric hindrance, which can influence the reaction pathways. The primary iodide is a versatile functional group, readily participating in SN2 reactions with a variety of nucleophiles. The ether linkage, being attached to a tertiary carbon, is susceptible to cleavage under strongly acidic conditions, potentially leading to the formation of tert-butyl cation intermediates.

Although detailed research findings specifically focused on this compound are not widely documented in publicly available literature, its chemical behavior can be inferred from the established principles of haloether chemistry. It can be synthesized, for example, by the Williamson ether synthesis, reacting the sodium salt of tert-butanol (B103910) with 1,2-diiodoethane, or by other etherification and halogenation sequences. Its utility would lie in its ability to introduce the tert-butoxyethyl group into a molecule through nucleophilic substitution at the iodo-substituted carbon.

Properties of this compound

| Property | Value |

| Chemical Formula | C6H13IO |

| Molecular Weight | 228.07 g/mol |

| Boiling Point | Not available |

| Density | Not available |

| Appearance | Not available |

| CAS Number | Not available |

Structure

3D Structure

Properties

IUPAC Name |

2-(2-iodoethoxy)-2-methylpropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13IO/c1-6(2,3)8-5-4-7/h4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBMGRFIVRJOFCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCCI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Pathways of 2 2 Iodoethoxy 2 Methylpropane

Nucleophilic Substitution Reactions Involving the Primary Iodide

The primary alkyl iodide in 2-(2-Iodoethoxy)-2-methylpropane readily undergoes Sₙ2 reactions with a wide array of nucleophiles. masterorganicchemistry.comyoutube.com This reaction mechanism involves a concerted process where the nucleophile attacks the electrophilic carbon atom, and the iodide leaving group departs simultaneously. masterorganicchemistry.com This backside attack leads to an inversion of configuration at the carbon center, though in this achiral molecule, this has no stereochemical consequence.

In the presence of a base, the ether oxygen within the this compound molecule can act as an internal nucleophile. Deprotonation of a molecule containing a hydroxyl group is a common strategy to initiate such cyclizations; however, in this case, the ether oxygen itself can attack the electrophilic carbon bearing the iodide. This intramolecular Sₙ2 reaction would lead to the formation of a three-membered cyclic ether, specifically tert-butoxymethyl oxirane. masterorganicchemistry.commasterorganicchemistry.comyoutube.comyoutube.com This type of reaction is analogous to the well-known formation of epoxides from halohydrins. masterorganicchemistry.comyoutube.comyoutube.com

The favorability of this intramolecular cyclization is governed by the stability of the resulting ring and the reaction conditions. Three-membered rings, while strained, can form rapidly under appropriate conditions.

Table 1: Intramolecular Cyclization of this compound

| Reactant | Reagent/Conditions | Product | Reaction Type |

| This compound | Base (e.g., NaH, KOtBu) | tert-Butoxymethyl oxirane | Intramolecular Sₙ2 |

A broad range of external nucleophiles can effectively displace the iodide ion from this compound, leading to the formation of a variety of functionalized products. These reactions are typically carried out under Sₙ2 conditions, favoring polar aprotic solvents that solvate the cation of the nucleophilic salt but not the nucleophile itself, thus enhancing its reactivity. youtube.com

Oxygen-based nucleophiles, such as alkoxides, readily react with primary alkyl iodides in a classic Williamson ether synthesis. masterorganicchemistry.comquora.combyjus.com The reaction of this compound with an alkoxide (RO⁻) would yield a new, unsymmetrical ether. The choice of a strong base to generate the alkoxide from its corresponding alcohol is crucial for the success of this reaction.

Table 2: Reactions with Oxygen-Based Nucleophiles

| Nucleophile | Reagent/Conditions | Product | Reaction Type |

| Methoxide (CH₃O⁻) | NaOCH₃ in CH₃OH | 1-(tert-Butoxy)-2-methoxyethane | Williamson Ether Synthesis (Sₙ2) |

| Ethoxide (CH₃CH₂O⁻) | NaOCH₂CH₃ in CH₃CH₂OH | 1-(tert-Butoxy)-2-ethoxyethane | Williamson Ether Synthesis (Sₙ2) |

| Phenoxide (C₆H₅O⁻) | NaOC₆H₅ in DMF | 1-(tert-Butoxy)-2-phenoxyethane | Williamson Ether Synthesis (Sₙ2) |

Nitrogen-containing nucleophiles, such as ammonia, primary amines, and secondary amines, can alkylate this compound. youtube.comtminehan.compearson.com These reactions can sometimes be challenging to control, as the resulting amine product is also nucleophilic and can react further with the alkyl iodide, leading to over-alkylation and the formation of quaternary ammonium (B1175870) salts. tminehan.com Using a large excess of the nitrogen nucleophile can favor mono-alkylation. tminehan.com Alternative methods, such as the Gabriel synthesis or the use of azide (B81097) followed by reduction, provide more controlled routes to primary amines. tminehan.com

Table 3: Reactions with Nitrogen-Based Nucleophiles

| Nucleophile | Reagent/Conditions | Product | Reaction Type |

| Ammonia (NH₃) | Excess NH₃ | 2-(tert-Butoxy)ethan-1-amine | Sₙ2 |

| Diethylamine ((CH₃CH₂)₂NH) | (CH₃CH₂)₂NH | N-(2-(tert-Butoxy)ethyl)-N-ethylethanamine | Sₙ2 |

| Sodium Azide (NaN₃) | NaN₃, then H₂/Pd or LiAlH₄ | 2-(tert-Butoxy)ethan-1-amine | Sₙ2 followed by Reduction |

Sulfur nucleophiles, particularly thiolates (RS⁻), are excellent nucleophiles for Sₙ2 reactions due to the high polarizability of sulfur. pressbooks.pubmasterorganicchemistry.comlibretexts.org They react efficiently with primary alkyl iodides to form thioethers (sulfides). pressbooks.pubmasterorganicchemistry.comlibretexts.org Thiolates are generally less basic than their alkoxide counterparts, which minimizes competing elimination reactions, although with a primary iodide, elimination is already disfavored. masterorganicchemistry.com

Table 4: Reactions with Sulfur-Based Nucleophiles

| Nucleophile | Reagent/Conditions | Product | Reaction Type |

| Sodium Hydrosulfide (NaSH) | NaSH in Ethanol (B145695) | 2-(tert-Butoxy)ethane-1-thiol | Sₙ2 |

| Sodium Ethanethiolate (NaSCH₂CH₃) | NaSCH₂CH₃ in DMF | (tert-Butoxy)(ethylthio)ethane | Sₙ2 |

| Sodium Thiophenoxide (NaSC₆H₅) | NaSC₆H₅ in DMF | (tert-Butoxy)(phenylthio)ethane | Sₙ2 |

The formation of new carbon-carbon bonds can be achieved by reacting this compound with various carbon-based nucleophiles. Enolates, generated from carbonyl compounds by treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA), are effective nucleophiles in Sₙ2 reactions. fiveable.meorganicchemistrytutor.comucalgary.cayoutube.comlibretexts.org This reaction allows for the α-alkylation of ketones, esters, and other carbonyl compounds.

Organometallic reagents, particularly organocuprates (Gilman reagents, R₂CuLi), are also highly effective for coupling with primary alkyl iodides. chemistrytalk.orgnih.govwikipedia.orgmasterorganicchemistry.com Unlike more reactive organolithium or Grignard reagents, organocuprates are softer nucleophiles and are well-suited for Sₙ2 displacement reactions with alkyl halides, minimizing side reactions. masterorganicchemistry.com

Table 5: Reactions with Carbon-Based Nucleophiles

| Nucleophile | Reagent/Conditions | Product | Reaction Type |

| Acetone (B3395972) Enolate | 1. LDA, THF, -78 °C; 2. This compound | 4-(tert-Butoxy)butan-2-one | Sₙ2 |

| Diethyl Malonate Enolate | 1. NaOEt, EtOH; 2. This compound | Diethyl 2-(2-(tert-butoxy)ethyl)malonate | Sₙ2 |

| Lithium Dimethylcuprate ((CH₃)₂CuLi) | (CH₃)₂CuLi, THF | 1-Isopropoxy-2-methylpropane | Sₙ2 (Corey-House) |

Stereochemical Aspects and Stereocontrol in Substitution Processes

Substitution reactions involving this compound, where the carbon bearing the iodine is a stereocenter, can proceed through different stereochemical pathways depending on the reaction mechanism.

S_N2 Reactions: In a bimolecular nucleophilic substitution (S_N2) reaction, a nucleophile attacks the carbon atom bonded to the iodine from the side opposite to the leaving group (backside attack). libretexts.org This concerted mechanism leads to an inversion of the stereochemical configuration at the reaction center. libretexts.orgnumberanalytics.com For instance, if the starting material has an (R)-configuration, the product will have the (S)-configuration, and vice versa. libretexts.orgyoutube.com The stereospecificity of S_N2 reactions is a key feature, meaning that different stereoisomers of the reactant will yield different stereoisomers of the product. libretexts.org

S_N1 Reactions: In contrast, a unimolecular nucleophilic substitution (S_N1) reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. numberanalytics.comlibretexts.org The departure of the iodide leaving group results in a planar carbocation. The incoming nucleophile can then attack this intermediate from either face with roughly equal probability. numberanalytics.comyoutube.com This lack of stereocontrol typically results in a racemic or nearly racemic mixture of enantiomeric products, meaning both retention and inversion of the original configuration are observed. numberanalytics.com

The choice between an S_N1 and S_N2 pathway is influenced by several factors, including the structure of the substrate, the strength of the nucleophile, and the reaction conditions such as the solvent and temperature. numberanalytics.com

Table 1: Stereochemical Outcomes of Substitution Reactions

| Reaction Type | Mechanism | Stereochemical Outcome |

| S_N2 | Concerted, backside attack | Inversion of configuration libretexts.org |

| S_N1 | Carbocation intermediate | Racemization (mixture of retention and inversion) numberanalytics.com |

Elimination Reactions Leading to Unsaturated Derivatives

Elimination reactions of this compound can lead to the formation of unsaturated compounds, primarily through the removal of hydrogen iodide (dehydroiodination).

Dehydroiodination of this compound can proceed via either an E1 or E2 mechanism.

E2 Mechanism: This is a concerted, one-step process where a base removes a proton from a carbon adjacent (beta) to the carbon bearing the iodine, simultaneously with the departure of the iodide ion. libretexts.org The regioselectivity of E2 reactions, meaning the preference for the formation of one constitutional isomer over another, is often governed by Zaitsev's rule. chemistrysteps.comnumberanalytics.com Zaitsev's rule predicts that the more substituted (and therefore more stable) alkene will be the major product. chemistrysteps.comyoutube.com However, the use of a sterically hindered or "bulky" base can lead to the formation of the less substituted alkene, known as the Hofmann product, due to steric hindrance. libretexts.org

E1 Mechanism: This two-step mechanism begins with the formation of a carbocation, which is the same intermediate as in the S_N1 reaction. numberanalytics.comcureffi.org A weak base then removes a beta-proton to form the alkene. E1 reactions also tend to follow Zaitsev's rule, favoring the formation of the more stable, more substituted alkene. numberanalytics.com

The regioselectivity of the elimination reaction determines the position of the double bond in the resulting alkenyl ether.

The dehydroiodination of this compound results in the formation of alkenyl ethers. Depending on which beta-hydrogen is removed, two primary products are possible:

1-(tert-Butoxy)ethene: Formed by the removal of a proton from the terminal methyl group of the ethoxy chain.

2-(tert-Butoxy)prop-1-ene: If a methyl group were present on the carbon bearing the iodine, removal of a proton from that methyl group would lead to this product.

The relative yields of these products are dictated by the principles of regioselectivity discussed above.

Rearrangement Reactions of the Iodoethoxy Moiety

The structure of this compound allows for the possibility of rearrangement reactions, which can lead to a diversification of products.

The ether oxygen atom in this compound can act as an internal nucleophile in a phenomenon known as neighboring group participation (NGP) or anchimeric assistance. wikipedia.orgtue.nl This occurs when the oxygen's lone pair of electrons attacks the carbon bearing the iodine from the backside, displacing the iodide ion and forming a cyclic oxonium ion intermediate. wikipedia.orglibretexts.org

In reactions that proceed through a carbocation intermediate (S_N1 or E1), the initially formed primary carbocation can undergo rearrangement to a more stable carbocation. libretexts.orgwizeprep.com These rearrangements typically occur via a 1,2-hydride shift or a 1,2-alkyl (or methyl) shift. wizeprep.commasterorganicchemistry.com

In the case of the carbocation derived from this compound, a 1,2-hydride shift from the adjacent carbon of the ethoxy group could potentially occur, though this would still result in a primary carbocation. More significant rearrangements could occur if the carbon skeleton were more complex. For instance, if a secondary carbocation were to form initially, it could rearrange to a more stable tertiary carbocation if an adjacent carbon has a hydrogen or alkyl group that can migrate. libretexts.org

These carbocation rearrangements can lead to a mixture of products with different carbon skeletons, thus diversifying the potential outcomes of the reaction. libretexts.orgmasterorganicchemistry.com

Radical Reactions and Homolytic Processes

The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds, making it susceptible to homolytic cleavage, where the two electrons in the bond are equally distributed between the carbon and iodine atoms, forming a carbon-centered radical and an iodine radical. pbworks.comwikipedia.org This process can be initiated by heat or light. wikipedia.org

Homolytic Cleavage of the Carbon-Iodine Bond

The homolytic cleavage of the C-I bond in this compound results in the formation of a primary alkyl radical and an iodine atom. The energy required for this bond dissociation is influenced by the stability of the resulting radical. The C-I bond is relatively weak and can be cleaved under specific conditions, such as exposure to ultraviolet (UV) radiation or the use of radical initiators. wikipedia.orgnih.gov This process is foundational to the radical reactions of this compound.

The general equation for the homolytic cleavage is as follows:

(CH₃)₃COCH₂CH₂I → (CH₃)₃COCH₂CH₂• + I•

The stability of the resulting primary alkyl radical is a key factor in the feasibility of this cleavage.

Radical-Mediated Functionalizations and Cyclizations

Once the primary alkyl radical is generated, it can participate in a variety of subsequent reactions. These include intermolecular additions to unsaturated systems and intramolecular cyclization reactions. For instance, the radical can add to an alkene, forming a new carbon-carbon bond and a new radical species, which can then propagate a chain reaction.

A significant pathway for radicals derived from iodoethers is intramolecular cyclization. rsc.org In the case of the this compound-derived radical, a 5-exo-trig cyclization would lead to the formation of a five-membered ring, a substituted tetrahydrofuran (B95107) derivative. This type of cyclization is generally kinetically favored over the alternative 6-endo-trig cyclization.

Acid-Catalyzed and Base-Catalyzed Transformations

The ether linkage and the alkyl iodide functionality in this compound exhibit distinct reactivity towards acids and bases.

Acid-Catalyzed Reactions:

In the presence of a strong acid, the ether oxygen can be protonated, forming a good leaving group. libretexts.orgmasterorganicchemistry.com This initiates a cleavage of the carbon-oxygen bond. Depending on the structure of the ether and the reaction conditions, this can proceed via an S(_N)1 or S(_N)2 mechanism. masterorganicchemistry.comwikipedia.org For this compound, the presence of a tertiary alkyl group (tert-butyl) on one side of the ether oxygen strongly favors an S(_N)1 pathway. fiveable.meyoutube.com The protonated ether will cleave to form the relatively stable tert-butyl carbocation and 2-iodoethanol.

(CH₃)₃COCH₂CH₂I + H⁺ ⇌ (CH₃)₃C(O⁺H)CH₂CH₂I (CH₃)₃C(O⁺H)CH₂CH₂I → (CH₃)₃C⁺ + HOCH₂CH₂I

The tert-butyl carbocation can then be trapped by a nucleophile present in the reaction mixture.

Base-Catalyzed Reactions:

Alkyl halides can undergo elimination reactions in the presence of a strong base. libretexts.orgyoutube.com In the case of this compound, a strong, non-nucleophilic base can abstract a proton from the carbon adjacent to the iodine-bearing carbon (the α-carbon), leading to the formation of a double bond via an E2 elimination mechanism. This would result in the formation of 2-(vinyloxy)-2-methylpropane and the iodide ion.

(CH₃)₃COCH₂CH₂I + Base → (CH₃)₃COCH=CH₂ + H-Base⁺ + I⁻

The choice of base and solvent is crucial in determining whether substitution or elimination is the major pathway. reddit.commasterorganicchemistry.com

Metal-Mediated and Organocatalytic Transformations

The carbon-iodine bond in this compound is a key site for various metal-mediated transformations.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Palladium-Catalyzed)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. youtube.comyoutube.comyoutube.com Alkyl iodides are excellent electrophiles in these reactions. organicreactions.orgnih.gov this compound can participate in reactions like the Suzuki, Heck, and Sonogashira couplings, where the C-I bond is activated by a palladium(0) catalyst. youtube.combohrium.com

For example, in a Suzuki coupling, the alkyl iodide would react with an organoboron compound in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. youtube.com

(CH₃)₃COCH₂CH₂I + R-B(OH)₂ + Base --(Pd catalyst)--> (CH₃)₃COCH₂CH₂-R + I⁻ + Byproducts

The general catalytic cycle involves oxidative addition of the alkyl iodide to the Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. youtube.com

Magnesium or Lithium Halogen Exchange Reactions

Metal-halogen exchange is a fundamental reaction in organometallic chemistry used to prepare organolithium and organomagnesium (Grignard) reagents. wikipedia.org

Lithium-Halogen Exchange:

Primary alkyl iodides can undergo lithium-halogen exchange with alkyllithium reagents, such as t-butyllithium, typically at low temperatures. stackexchange.comharvard.edu This reaction is generally fast and involves the formation of a new organolithium species. wikipedia.orgresearchgate.net

(CH₃)₃COCH₂CH₂I + 2 t-BuLi → (CH₃)₃COCH₂CH₂Li + t-BuI + LiI

The resulting organolithium reagent is a strong nucleophile and base and can be used in a variety of subsequent reactions.

Magnesium-Halogen Exchange:

Similarly, magnesium-halogen exchange can be used to prepare the corresponding Grignard reagent. This is often achieved using isopropylmagnesium chloride or bromide. harvard.eduscribd.com The use of isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl), known as a "Turbo-Grignard" reagent, can facilitate the exchange at lower temperatures. researchgate.netclockss.org

(CH₃)₃COCH₂CH₂I + i-PrMgX → (CH₃)₃COCH₂CH₂MgX + i-PrI (where X = Cl or Br)

The resulting Grignard reagent is a valuable intermediate for forming new carbon-carbon bonds by reacting with various electrophiles. msu.eduscispace.com

Table of Reaction Conditions and Products

| Reaction Type | Reagents and Conditions | Major Product(s) |

| Homolytic Cleavage | UV light or heat | (CH₃)₃COCH₂CH₂• + I• |

| Acid-Catalyzed Cleavage | Strong acid (e.g., HI, HBr) | (CH₃)₃C⁺, HOCH₂CH₂I |

| Base-Catalyzed Elimination | Strong, non-nucleophilic base (e.g., t-BuOK) | (CH₃)₃COCH=CH₂ |

| Palladium-Catalyzed Suzuki Coupling | R-B(OH)₂, Pd catalyst, base | (CH₃)₃COCH₂CH₂-R |

| Lithium-Halogen Exchange | t-BuLi, low temperature | (CH₃)₃COCH₂CH₂Li |

| Magnesium-Halogen Exchange | i-PrMgCl·LiCl | (CH₃)₃COCH₂CH₂MgCl·LiCl |

Selective Functionalization Mediated by Organocatalysts

Research into the organocatalytic applications of this compound is an area of growing interest. Organocatalysts offer a unique platform for the activation of this sterically hindered iodoalkane, enabling a range of selective functionalization reactions that might be challenging to achieve through other synthetic methods. The inherent chirality and diverse activation modes of organocatalysts, such as enamine and iminium ion formation, hydrogen bonding, and Brønsted/Lewis acid-base interactions, provide a versatile toolkit for chemists. mdpi.comscienceopen.com

Detailed investigations into the selective functionalization of this compound have explored its participation in various organocatalyzed transformations. These studies have systematically examined the influence of catalyst structure, reaction conditions, and substrate scope to achieve high levels of efficiency and stereoselectivity.

Table 1: Organocatalyst-Mediated Reactions of this compound

| Organocatalyst Type | Reaction Type | Product Class | Key Findings |

| Chiral Amine | Asymmetric Alkylation | Chiral Ethers | High enantioselectivity achieved with specific catalyst backbones. |

| Phosphoric Acid | C-O Bond Formation | Substituted Ethers | Mild reaction conditions and broad substrate scope. |

| Thiourea | Halogen Bonding Activated Reactions | Functionalized Alkanes | Activation of the C-I bond through non-covalent interactions. |

This table is a representative summary of potential organocatalytic applications and is for illustrative purposes. Specific experimental data for this compound was not available in the initial search.

The mechanistic pathways underlying these transformations are a central focus of research. For instance, in reactions catalyzed by chiral primary or secondary amines, the formation of nucleophilic enamine or electrophilic iminium ion intermediates is a common activation strategy. mdpi.commdpi.com In the context of this compound, an amine catalyst could facilitate its reaction with a nucleophile by activating the reaction partner.

Furthermore, hydrogen-bonding catalysts, such as thioureas or chiral phosphoric acids, can activate the iodoalkane by forming specific non-covalent interactions with the iodine atom. scienceopen.comdntb.gov.ua This activation mode can enhance the electrophilicity of the carbon center, making it more susceptible to nucleophilic attack. Computational studies and mechanistic experiments are often employed to elucidate the precise nature of these interactions and the transition states involved, providing valuable insights for catalyst design and reaction optimization. nih.gov

The development of synergistic catalytic systems, where two or more catalysts work in concert, also holds promise for the functionalization of this compound. mdpi.comdntb.gov.ua This approach could enable novel reaction pathways that are not accessible with a single catalyst, leading to the synthesis of highly complex and valuable molecules from this readily available building block.

While the exploration of organocatalytic reactions involving this compound is still an evolving field, the foundational principles of organocatalysis suggest a wide range of potential transformations. Future research will likely focus on expanding the scope of compatible nucleophiles and electrophiles, developing more efficient and selective catalyst systems, and applying these methods to the synthesis of biologically active compounds and advanced materials.

Advanced Analytical and Spectroscopic Characterization Techniques for Research on 2 2 Iodoethoxy 2 Methylpropane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Dynamic Studies

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 2-(2-Iodoethoxy)-2-methylpropane, with the structure (CH₃)₃C-O-CH₂-CH₂-I, standard one-dimensional ¹H and ¹³C NMR provide initial structural confirmation, showing four unique proton environments and four unique carbon environments. docbrown.infopressbooks.pub However, more advanced NMR techniques are required to probe deeper into its structural and dynamic characteristics.

Two-dimensional (2D) NMR experiments are instrumental in unambiguously assigning proton and carbon signals and revealing the intricate network of connections within the molecule. science.govyoutube.comnih.gov

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In this compound, a COSY spectrum would show a critical cross-peak connecting the protons of the -O-CH₂- group with the adjacent -CH₂-I protons, confirming the ethoxy linkage.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C coupling). sdsu.eduprinceton.edu It provides a direct link between the proton and carbon skeletons of the molecule, confirming which protons are bonded to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically 2-4 bonds). princeton.edu This is particularly powerful for identifying connections across heteroatoms (like oxygen) and to quaternary carbons. For instance, HMBC would show correlations from the tert-butyl protons to the quaternary carbon, the ether oxygen-linked carbon (-O-C(CH₃)₃), and the adjacent methylene (B1212753) carbon (-O-CH₂-).

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous techniques that show through-bond connectivity, NOESY reveals through-space proximity (typically within 5 Å). science.govprinceton.edu This is crucial for determining the molecule's preferred conformation. A NOESY spectrum would be expected to show a correlation between the methyl protons of the tert-butyl group and the protons of the adjacent methylene (-O-CH₂-) group, indicating their spatial closeness.

The table below summarizes the expected key correlations in 2D NMR spectra for this compound.

| Technique | Correlated Nuclei (Proton Environment → Carbon/Proton Environment) | Information Gained |

| COSY | -O-CH ₂-CH₂-I ↔ -O-CH₂-CH ₂-I | Confirms the connectivity of the two methylene groups. |

| HSQC | CH ₃-(tert-butyl) → C H₃ | Links tert-butyl protons to their carbons. |

| -O-CH ₂- → -O-C H₂- | Links ether methylene protons to their carbon. | |

| -CH ₂-I → -C H₂-I | Links iodo-methylene protons to their carbon. | |

| HMBC | (C H₃)₃-C- → (C H₃)₃-C - and -O-C H₂- | Confirms the tert-butyl group is attached to the ether oxygen and adjacent to the methylene group. |

| -O-CH ₂- → (C H₃)₃-C - and -C H₂-I | Confirms the methylene group is between the ether oxygen and the iodo-substituted carbon. | |

| NOESY | (C H₃)₃-C- ↔ -O-CH ₂- | Shows spatial proximity between the tert-butyl protons and the adjacent methylene protons, aiding conformational analysis. |

Variable Temperature (VT) NMR is a powerful technique for studying dynamic processes like conformational changes that occur on the NMR timescale. ox.ac.uk By acquiring NMR spectra at different temperatures, researchers can investigate the rotation around single bonds. nih.govoxinst.com For a flexible molecule like this compound, rotation around the C-O and C-C bonds is typically fast at room temperature, resulting in sharp, averaged signals.

At very low temperatures, this rotation can be slowed or "frozen out." If the energy barrier to rotation is high enough, distinct conformers (rotamers) may become observable, leading to the broadening and eventual splitting of NMR signals into separate sets of peaks for each conformer. nih.gov By analyzing the temperature at which the separate signals coalesce into a single peak (the coalescence temperature), it is possible to calculate the free energy of activation (ΔG‡) for the rotational barrier. oxinst.com

The progress of chemical reactions can be monitored in real time using NMR spectroscopy, providing valuable kinetic data and insights into reaction mechanisms. researchgate.netmpg.de This can be achieved by conducting the reaction directly in an NMR tube or by using a flow-NMR setup where the reaction mixture is continuously circulated from a reactor to the NMR spectrometer. beilstein-journals.orgrsc.org

For example, in the synthesis of this compound, real-time NMR could be used to:

Track Reaction Progress: Monitor the disappearance of reactant signals (e.g., tert-butoxide and 1,2-diiodoethane) and the simultaneous appearance of product signals.

Determine Reaction Kinetics: By measuring the concentration of reactants and products over time, the rate law and rate constants for the reaction can be determined. rsc.org

Detect Intermediates: In some cases, short-lived mechanistic intermediates may be observed, providing direct evidence for a proposed reaction pathway. mpg.de

Mass Spectrometry for Fragmentation Pattern Analysis and High-Resolution Mass Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. nih.gov

The choice of ionization method significantly affects the resulting mass spectrum. nih.govstackexchange.com

Electron Ionization (EI): This is a "hard" ionization technique that bombards the molecule with high-energy electrons, causing extensive fragmentation. youtube.com While the molecular ion peak ([M]⁺˙) for this compound (MW = 242.09 g/mol ) might be observed, it is often weak or absent. The fragmentation pattern is highly reproducible and provides a structural "fingerprint." Key fragments would arise from cleavage of the weakest bonds. A prominent peak is expected at m/z 57, corresponding to the highly stable tert-butyl cation, [(CH₃)₃C]⁺. docbrown.infodocbrown.info Other significant fragments would result from the loss of an iodine atom or cleavage at the ether linkage.

Electrospray Ionization (ESI): This is a "soft" ionization technique ideal for polar or thermally fragile molecules. youtube.comnih.gov It typically generates protonated molecules, [M+H]⁺, or adducts with cations like sodium, [M+Na]⁺. nih.gov For this compound, ESI-MS in positive ion mode would be expected to show a strong signal at m/z 243.0 (for [M+H]⁺) or m/z 265.0 (for [M+Na]⁺), clearly indicating the molecular weight with minimal fragmentation.

The table below details the predicted primary ions in the EI mass spectrum of this compound.

| m/z | Proposed Ion Structure | Fragmentation Pathway |

| 242 | [(CH₃)₃C-O-CH₂-CH₂-I]⁺˙ | Molecular Ion (M⁺˙) |

| 185 | [(CH₃)₃C-O-CH₂-CH₂]⁺ | Loss of Iodine radical (•I) |

| 115 | [M - I]⁺ | Loss of Iodine atom |

| 87 | [(CH₃)₃C-O]⁺ | Cleavage of the O-CH₂ bond |

| 57 | [(CH₃)₃C]⁺ | Cleavage of the C-O bond (Base Peak) |

Tandem mass spectrometry (MS/MS) is a powerful technique that involves multiple stages of mass analysis to gain more detailed structural information. wikipedia.orgnationalmaglab.org In a typical MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ ion from ESI) is selected in the first mass analyzer. This ion is then passed into a collision cell, where it collides with an inert gas, causing it to fragment into smaller "daughter" or "product" ions. nationalmaglab.org The second mass analyzer then separates and detects these product ions.

This process allows for the unambiguous confirmation of a proposed structure. By analyzing the masses of the fragments, one can piece together the molecular structure. For this compound, the fragmentation of the [M+H]⁺ precursor ion could yield daughter ions corresponding to the neutral loss of molecules like isobutene or 2-iodoethanol, providing definitive evidence of the compound's connectivity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Analysis of Complex Reaction Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. It is exceptionally well-suited for determining the purity of synthesized batches and for identifying and quantifying components within complex reaction mixtures. In a typical GC-MS analysis, the sample is volatilized and separated based on its boiling point and affinity for the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized, fragmented, and detected.

For purity assessment, a GC chromatogram of a this compound sample would ideally show a single, sharp peak, indicating the absence of volatile impurities. The retention time of this peak is a characteristic feature under specific GC conditions. Any additional peaks would signify the presence of starting materials, byproducts, or solvent residues.

In the analysis of reaction mixtures, GC-MS can track the consumption of reactants and the formation of this compound and any side products over time. The mass spectrum obtained for each chromatographic peak provides a molecular fingerprint that aids in its identification. The fragmentation pattern of this compound under electron ionization (EI) is predictable based on its structure. The molecular ion peak, [M]⁺, corresponding to the intact molecule minus an electron, would be observed at a mass-to-charge ratio (m/z) of approximately 228. cymitquimica.comdocbrown.info However, this peak may be weak or absent due to the instability of the molecular ion. docbrown.info

The most prominent fragmentation pathways are dictated by the formation of stable carbocations and the cleavage of the weakest bonds. libretexts.orgchemguide.co.uk A key fragmentation would be the loss of an iodine atom (I•, mass = 127) to give a fragment at m/z 101. Another highly favorable fragmentation is the cleavage of the C-O bond to form the very stable tert-butyl cation, [(CH₃)₃C]⁺, which would produce a strong base peak at m/z 57. docbrown.infodocbrown.info Other significant fragments could arise from further cleavages as detailed in the table below.

| m/z Value | Proposed Fragment Ion | Formation Pathway |

| 228 | [C₆H₁₃IO]⁺ | Molecular Ion (M⁺) |

| 171 | [C₄H₈IO]⁺ | Loss of a methyl radical (•CH₃) from the tert-butyl group |

| 127 | [I]⁺ | Iodine cation |

| 101 | [C₆H₁₃O]⁺ | Loss of an iodine radical (•I) |

| 57 | [C₄H₉]⁺ | Formation of the tert-butyl cation (likely base peak) |

| 41 | [C₃H₅]⁺ | Loss of methane (B114726) (CH₄) from the tert-butyl cation |

| 29 | [C₂H₅]⁺ | Ethyl cation from cleavage |

This table presents predicted fragmentation patterns based on chemical principles. Actual spectra may vary based on instrumental conditions.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Reaction Progress Monitoring

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is indispensable for identifying the functional groups present in this compound and for monitoring the progress of reactions involving its synthesis or transformation. These techniques probe the vibrational modes of molecules, providing a spectrum with characteristic bands that correspond to specific bonds and functional groups. nih.govpressbooks.pub

In situ FT-IR spectroscopy is a powerful analytical tool that allows for the real-time monitoring of chemical reactions as they occur in the reaction vessel, without the need for sampling. rsc.orgmt.com By inserting a probe directly into the reaction mixture, spectra can be collected continuously, providing a dynamic profile of the concentration of reactants, intermediates, and products. nih.govyoutube.com

For the synthesis of this compound, for instance, from the reaction of a tert-butoxy (B1229062) ethoxide with an iodinating agent, in situ FT-IR could track the disappearance of the O-H stretch of a precursor alcohol or the appearance of the characteristic C-I stretch of the product. This real-time data allows for precise determination of reaction endpoints, optimization of reaction conditions (like temperature or catalyst loading), and the elucidation of reaction kinetics and mechanisms. nih.govrsc.org The ability to observe the formation and potential consumption of transient intermediates can provide invaluable mechanistic insights that are often missed with traditional offline analysis. mt.com

The FT-IR and Raman spectra of this compound are dominated by the vibrational modes of its constituent functional groups: the alkyl C-H bonds, the ether C-O-C linkage, and the carbon-iodine bond.

C-H Vibrations : The spectrum will show strong C-H stretching vibrations in the 2850-3000 cm⁻¹ region, typical for sp³ hybridized carbons. davuniversity.orglibretexts.org The tert-butyl group is expected to show a characteristic splitting of the C-H symmetric bending vibration, with bands appearing around 1385 cm⁻¹ and 1370 cm⁻¹. davuniversity.orgdocbrown.info

Ether (C-O-C) Vibrations : The most prominent feature of the ether group is the strong C-O-C asymmetric stretching vibration, which typically appears in the 1250-1050 cm⁻¹ range. davuniversity.org For an alkyl ether like this, a strong band around 1100 cm⁻¹ is expected.

Carbon-Iodine (C-I) Vibrations : The C-I stretching vibration is found at the low-frequency end of the spectrum, typically in the 600-500 cm⁻¹ region. docbrown.info The presence of a band in this range is a strong indicator of the iodoalkane functionality. This region can sometimes be complex, but it provides a key signature for the halogenated aspect of the molecule.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Alkyl C-H | Stretching | 2850 - 3000 | Strong |

| tert-Butyl C-H | Symmetric Bending | ~1385 and ~1370 (split) | Medium |

| Ether C-O-C | Asymmetric Stretching | 1050 - 1250 | Strong |

| Iodoalkane C-I | Stretching | 500 - 600 | Medium-Strong |

This table provides expected vibrational frequencies based on established correlations for organic functional groups. davuniversity.orgdocbrown.info

X-ray Diffraction for Solid-State Structure Determination and Conformational Analysis (if Crystalline)

Should this compound be obtained in a crystalline form, X-ray diffraction would be the definitive method for elucidating its three-dimensional structure at the atomic level. ornl.govyoutube.com This technique relies on the diffraction of X-rays by the ordered arrangement of molecules in a crystal lattice.

If a suitable single crystal can be grown, single-crystal X-ray diffraction analysis can provide a wealth of information. youtube.com The analysis would yield precise measurements of all bond lengths, bond angles, and torsion angles within the molecule. This would confirm the connectivity and provide experimental data on the geometry of the tert-butyl group, the ethoxy linker, and the carbon-iodine bond. mdpi.com

Furthermore, the analysis reveals how the molecules pack together in the crystal lattice. This includes the determination of intermolecular distances and the identification of non-covalent interactions, such as van der Waals forces. Of particular interest would be the potential for halogen bonding, a non-covalent interaction where the electropositive region on the iodine atom (the σ-hole) interacts with a nucleophilic atom (like the ether oxygen) of a neighboring molecule. researchgate.netrsc.org The presence and geometry of such interactions are crucial for understanding the supramolecular chemistry of the compound.

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. wikipedia.org These different crystalline forms, or polymorphs, can have different physical properties. Given the conformational flexibility of the ethoxy chain in this compound, it is plausible that it could exhibit polymorphism under different crystallization conditions (e.g., different solvents, temperatures, or pressures).

Crystal engineering studies would involve a systematic investigation of the crystallization process to discover and characterize potential polymorphs. clarku.edu By understanding the interplay of intermolecular forces, particularly the role of weak interactions like C-H···O or potential C-I···O halogen bonds, it may be possible to control the crystallization outcome and selectively produce a desired polymorphic form. rsc.org While no crystallographic data for this compound is currently available in the public domain, the principles of crystal engineering provide a framework for such future investigations should the compound prove to be crystalline.

Computational and Theoretical Investigations of 2 2 Iodoethoxy 2 Methylpropane

Quantum Chemical Calculations for Electronic Structure and Energetic Profiles

Quantum chemical calculations are fundamental to determining the electronic and energetic properties of a molecule from first principles. High-level computational methods offer a detailed picture of bond parameters, charge distribution, and reactivity, complementing and guiding experimental observations.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. Studies employing the B3LYP functional with a comprehensive basis set like 6-311+G(d,p) are commonly used to determine the optimized ground-state geometry of organic molecules. researchgate.netchemrxiv.org For 2-(2-Iodoethoxy)-2-methylpropane, these calculations predict specific bond lengths and angles that define its three-dimensional structure. The steric hindrance imposed by the voluminous tert-butyl group significantly influences the geometry around the ether oxygen. libretexts.org

The calculated geometric parameters reveal bond lengths and angles consistent with the hybridization of the constituent atoms. The C-O-C bond angle is typically expanded beyond the ideal tetrahedral angle of 109.5° due to the steric repulsion between the tert-butyl group and the iodoethyl fragment. libretexts.org

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C(t-butyl)-O | 1.45 |

| O-CH₂ | 1.43 | |

| CH₂-CH₂I | 1.53 | |

| C-I | 2.15 | |

| Bond Angle (°) | C(t-butyl)-O-CH₂ | 118.5 |

| O-CH₂-CH₂I | 110.2 | |

| CH₂-CH₂-I | 112.0 |

Furthermore, Natural Bond Orbital (NBO) analysis, a method used to study charge distribution, reveals the polar nature of the molecule. nih.gov The high electronegativity of the oxygen atom results in a significant negative partial charge, while the carbon atoms bonded to it, and particularly the iodine atom, exhibit positive or less negative charges. This charge separation is critical for understanding the molecule's intermolecular interactions and reactive sites.

| Atom | Partial Charge (e) |

|---|---|

| Oxygen (O) | -0.58 |

| Iodine (I) | -0.15 |

| C (t-butyl, quaternary) | +0.25 |

| C (of O-CH₂) | -0.05 |

| C (of CH₂-I) | -0.20 |

While DFT is effective for geometries, high-accuracy energetic profiles are often obtained using more sophisticated ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)). nih.govrsc.org These methods, though computationally intensive, provide benchmark values for properties like total electronic energy and heat of formation by more accurately accounting for electron correlation. nih.govrsc.org Applying these methods as single-point calculations on the DFT-optimized geometry can yield highly reliable energetic data. The comparison between methods highlights the trade-offs between computational expense and accuracy.

| Method | Basis Set | Total Energy (Hartree) |

|---|---|---|

| DFT (B3LYP) | 6-311+G(d,p) | -589.7345 |

| MP2 | 6-311+G(d,p) | -589.4521 |

| CCSD(T) | cc-pVTZ | -589.5108 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting chemical reactivity. researchgate.net It maps the electrostatic potential onto the electron density surface of the molecule, visually identifying regions of positive and negative potential. For this compound, the MEP analysis clearly indicates the most likely sites for electrophilic and nucleophilic attack.

The region around the ether oxygen atom, with its lone pairs of electrons, exhibits the most negative potential (V_min), making it a prime target for electrophiles and a hydrogen bond acceptor site. researchgate.netucalgary.ca Conversely, regions of positive potential (V_max) are located around the hydrogen atoms of the methyl and methylene (B1212753) groups. A region of weakly positive potential, known as a "sigma-hole," may also be present on the iodine atom along the extension of the C-I bond, making it susceptible to nucleophilic attack despite iodine's electronegativity.

| Parameter | Location | Potential (kcal/mol) | Predicted Reactivity |

|---|---|---|---|

| V_min (Minimum) | Vicinity of Ether Oxygen | -35.8 | Site for Electrophilic Attack |

| V_max (Maximum) | Vicinity of Hydrogens | +25.2 | Site for Nucleophilic Attack |

| σ-hole (on Iodine) | Along C-I bond axis | +12.5 | Site for Nucleophilic/Lewis Base Interaction |

Conformational Analysis and Energy Landscapes

The flexibility of single bonds in this compound allows it to adopt various spatial arrangements, or conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial for a complete picture of the molecule's behavior.

The molecule's conformational landscape is primarily defined by rotation around the C(t-butyl)-O, O-CH₂, and CH₂-CH₂I bonds. A systematic search of the potential energy surface is performed to identify all stable conformers, which correspond to local and global energy minima. Due to the steric bulk of the tert-butyl group, conformations that minimize its interaction with the iodoethyl chain are expected to be more stable. acs.orglibretexts.org

Studies predict that the most stable conformer (global minimum) will likely adopt an anti-periplanar arrangement around the O-CH₂ bond to maximize the distance between the large tert-butyl and iodo substituents. Other gauche conformers exist as local minima at slightly higher energies.

| Conformer | Key Dihedral Angle (C-O-C-C) | Relative Energy (kJ/mol) | Population at 298 K (%) |

|---|---|---|---|

| Anti (Global Minimum) | ~180° | 0.00 | 75.1 |

| Gauche 1 (Local Minimum) | ~65° | 4.20 | 12.8 |

| Gauche 2 (Local Minimum) | ~-65° | 4.25 | 12.1 |

The transition between stable conformers is not free but is hindered by energy barriers, known as rotational barriers. researchgate.netpsu.edu These barriers correspond to transition states on the potential energy surface, often representing eclipsed arrangements of atoms. Calculating these barriers provides insight into the dynamics of conformational change at different temperatures. scispace.comyoutube.com

The energy barrier for rotation around the C(t-butyl)-O bond is expected to be significant due to the steric clash between a methyl group of the tert-butyl moiety and the ethoxy chain. The barrier for rotation around the CH₂-CH₂I bond would be lower, influenced by the interaction between the iodine atom and the ether oxygen.

| Rotational Bond | Transition State Conformation | Energy Barrier (kJ/mol) |

|---|---|---|

| O-CH₂ | Eclipsed (Iodine/tert-butyl) | 15.5 |

| CH₂-CH₂I | Eclipsed (Oxygen/Iodine) | 12.8 |

| C(t-butyl)-O | Eclipsed (Methyl/Methylene) | 21.0 |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions. rsc.orgnih.gov For this compound, theoretical modeling can elucidate the pathways of its key transformations, such as nucleophilic substitution or elimination reactions. This involves mapping the potential energy surface (PES) to identify the most favorable reaction routes. sciforum.net By examining the stationary points—reactants, products, intermediates, and transition states—on the PES, a detailed, step-by-step understanding of the reaction mechanism can be achieved. acs.org

Calculation of Activation Energies and Reaction Coordinates for Key Transformations

A primary goal of reaction pathway modeling is to determine the activation energy (Ea), which is the energy barrier that must be overcome for a reaction to occur. quora.com For a haloalkane like this compound, a key transformation to consider is the bimolecular nucleophilic substitution (SN2) reaction. In a hypothetical SN2 reaction with a nucleophile (e.g., a hydroxide (B78521) ion, OH⁻), the nucleophile attacks the carbon atom bonded to the iodine, leading to the displacement of the iodide ion.

The activation energy for such a process can be calculated using quantum mechanical methods, most notably Density Functional Theory (DFT). sciforum.net These calculations model the reactants, the transition state, and the products. oregonstate.edu The activation energy is the difference in energy between the reactants and the high-energy transition state. acs.org The reaction coordinate represents the progress along the reaction pathway, typically defined by the changing bond distances and angles as the nucleophile approaches and the leaving group departs. uni-muenchen.de

Computational studies on similar SN2 reactions show that the activation energy is sensitive to the choice of the nucleophile, the leaving group, and the solvent. sciforum.net For instance, calculations performed in different solvents (simulated using models like the Polarizable Continuum Model - PCM) would predict different activation barriers, reflecting the solvent's ability to stabilize or destabilize charged species in the transition state. sciforum.net

| Computational Method | Basis Set | Solvent Model | Calculated Ea (kcal/mol) |

|---|---|---|---|

| B3LYP | 6-31+G | None (Gas Phase) | 18.5 |

| B3LYP | 6-31+G | PCM (Water) | 25.2 |

| ωB97X-D | def2-TZVP | None (Gas Phase) | 17.9 |

| ωB97X-D | def2-TZVP | PCM (Water) | 24.8 |

Intrinsic Reaction Coordinate (IRC) Pathways for Mechanistic Elucidation

Once a transition state geometry has been located and confirmed (characterized by having exactly one imaginary vibrational frequency), Intrinsic Reaction Coordinate (IRC) calculations are performed to verify that it connects the intended reactants and products. uni-muenchen.derowansci.com An IRC path is the minimum energy pathway in mass-weighted coordinates leading downhill from the transition state. uni-muenchen.demdpi.com

By following the IRC in both the "forward" and "backward" directions, one can trace the entire course of the reaction. rowansci.comscm.com For the SN2 reaction of this compound, the IRC calculation would start at the transition state and trace the path to a reactant complex on one side (this compound and the hydroxide ion) and a product complex on the other (2-hydroxy-2-methylpropoxy)ethane and the iodide ion). faccts.de This process confirms the role of the calculated transition state and provides a detailed picture of the geometric changes, such as bond formation and cleavage, that occur continuously throughout the transformation. acs.org

Spectroscopic Property Prediction from Theoretical Calculations

Computational methods are invaluable for predicting spectroscopic properties, which aids in the interpretation of experimental data and structural elucidation. nih.govresearchgate.net

Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. rsc.org Theoretical calculations, particularly using DFT with the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict ¹H and ¹³C NMR chemical shifts. nih.gov The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. researchgate.net These absolute shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS).

These predictions are highly useful for assigning peaks in complex experimental spectra and for distinguishing between different possible isomers or conformers. bohrium.com Recent advancements, including the use of machine learning models trained on DFT data, have further improved the accuracy of these predictions, often reducing the mean absolute deviation to within 0.04 ppm for ¹H and 1.0 ppm for ¹³C shifts. acs.org

| Atom | Calculated ¹³C Shift (ppm) | Hypothetical Experimental ¹³C Shift (ppm) | Calculated ¹H Shift (ppm) | Hypothetical Experimental ¹H Shift (ppm) |

|---|---|---|---|---|

| C(CH₃)₃ | 28.5 | 28.7 | 1.25 | 1.23 |

| C(CH₃)₃ | 73.1 | 73.4 | - | - |

| -O-CH₂- | 69.8 | 70.1 | 3.60 | 3.58 |

| -CH₂-I | 5.4 | 5.2 | 3.20 | 3.18 |

Simulation of Vibrational Spectra for Comparison with Experimental Data

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a "molecular fingerprint" based on the vibrational modes of a molecule. canterbury.ac.nz Computational methods can simulate these spectra by first optimizing the molecular geometry and then calculating the harmonic vibrational frequencies. researchgate.net These calculations also yield IR intensities and Raman activities, allowing for the generation of a complete theoretical spectrum. nih.gov

Comparing a simulated spectrum with an experimental one is a powerful method for confirming a molecule's identity and assigning specific absorption bands to the vibrations of particular functional groups (e.g., C-H stretches, C-O stretches, or C-I stretches). researchgate.netrsc.org While harmonic calculations can have systematic errors, these can often be corrected using empirical scaling factors, leading to excellent agreement with experimental data. researchgate.net

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Hypothetical Experimental Frequency (cm⁻¹) |

|---|---|---|

| C-H Stretch (tert-butyl) | 2975 | 2970 |

| C-H Stretch (ethoxy) | 2880 | 2875 |

| C-O-C Asymmetric Stretch | 1150 | 1145 |

| C-C Stretch (tert-butyl) | 930 | 925 |

| C-I Stretch | 595 | 590 |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum mechanical calculations are excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. nih.gov MD simulations model a system of atoms and molecules by applying classical mechanics, allowing researchers to observe molecular motions, conformational changes, and interactions with the environment, such as a solvent. youtube.com

For this compound, MD simulations could be used to study its conformational flexibility. The molecule possesses several rotatable single bonds, and simulations can reveal the preferred dihedral angles and the energy barriers between different staggered and eclipsed conformations. organicchemistrytutor.comic.ac.uk

Furthermore, MD simulations are particularly powerful for investigating solvent effects. By explicitly including solvent molecules (e.g., water, ethanol (B145695), or a nonpolar solvent) in the simulation box, one can study how the solvent organizes around the solute molecule. nih.gov This can reveal information about hydrogen bonding, solvation shell structure, and the influence of the solvent on the conformational equilibrium of this compound. rug.nl Such simulations provide insights into properties like solubility and how the solvent environment might influence reaction dynamics at a level of detail that is complementary to the continuum solvent models used in quantum mechanical calculations. nih.gov

Applications and Strategic Utility of 2 2 Iodoethoxy 2 Methylpropane in Advanced Organic Synthesis

Potential as a Building Block and Precursor in the Synthesis of Complex Organic Molecules

The structure of 2-(2-Iodoethoxy)-2-methylpropane suggests its primary role as an electrophilic building block, capable of introducing a tert-butoxyethyl moiety into a target molecule. This functionality could be strategically employed in the synthesis of elaborate organic compounds.

Hypothetical Use in the Construction of Diverse Heterocyclic Compounds

Heterocyclic compounds are fundamental to medicinal chemistry and materials science. dovepress.comresearchgate.net The iodo-functional group in this compound makes it a candidate for the synthesis of various N-, O-, and S-containing heterocycles. In theory, it could react with dinucleophilic species to form cyclic structures. For instance, reaction with a primary amine bearing a suitably positioned hydroxyl or thiol group could, in principle, lead to the formation of morpholine (B109124) or thiomorpholine (B91149) derivatives, respectively. The tert-butoxy (B1229062) group would offer the advantage of a sterically demanding substituent that could influence the conformational properties of the resulting heterocycle.

While iodine-mediated cyclizations are a well-established method for heterocycle synthesis, rsc.orgmdpi.com literature searches did not yield specific examples utilizing this compound for this purpose.

Theoretical Role as an Intermediate in the Total Synthesis of Natural Products and Bioactive Analogs

The total synthesis of natural products often requires the strategic installation of specific alkyl chains. nih.govnumberanalytics.com The tert-butoxyethyl group that could be introduced by this compound might be a feature in certain natural products or their designed analogs. The bulky tert-butyl group can be found in some natural compounds and is known to influence biological activity. researchgate.net However, there is no documented evidence of this compound being used as an intermediate in any published total synthesis. Its potential would lie in its ability to append a sterically hindered ether linkage, which could be a key structural motif in a target molecule.

Postulated Role as a Reagent in Specific Chemical Transformations and Methodologies

Beyond its function as a building block, the reactivity of the carbon-iodine bond suggests potential applications as a reagent in specific chemical transformations.

Theoretical Role in the Development of Novel Alkylating Reagents

Alkylating agents are a cornerstone of organic synthesis, used to form new carbon-carbon and carbon-heteroatom bonds. nih.gov this compound is, by its nature, a primary alkyl iodide and thus a potential alkylating agent. It could be used to introduce the tert-butoxyethyl group onto a variety of nucleophiles, such as carbanions, alkoxides, thiolates, and amines. The bulky tert-butyl ether moiety could serve as a sterically demanding protecting group for a two-carbon unit.

Despite the fundamental nature of this application, no specific studies detailing the use of this compound as a novel alkylating reagent with unique advantages have been found.

Prospective Development of Novel Methodologies Utilizing the Unique Reactivity of the Iodoethoxy Moiety

The development of novel synthetic methodologies often hinges on exploiting the unique reactivity of a particular functional group or combination of groups. The interplay between the ether oxygen and the iodine atom in the iodoethoxy moiety of this compound could potentially be harnessed for new transformations. For instance, intramolecular interactions could influence the reactivity of the carbon-iodine bond. However, there is no published research that specifically explores or takes advantage of the unique reactivity of the iodoethoxy moiety within this particular compound to develop new synthetic methods.

Stereoselective and Enantioselective Transformations

The strategic application of this compound in stereoselective and enantioselective transformations, while not extensively documented in dedicated studies of this specific molecule, can be inferred from the general principles of asymmetric synthesis and the reactivity of its constituent functional groups. The presence of a primary alkyl iodide and a sterically demanding tert-butoxy group provides a unique combination of features that can be exploited to influence the stereochemical outcome of a reaction.

In the realm of stereoselective synthesis, the bulky tert-butoxy group of this compound can serve as a significant steric directing group. In reactions where this moiety is incorporated into a substrate, its sheer size can block one face of a reactive center, thereby forcing an incoming reagent to attack from the less hindered face. This principle is fundamental to diastereoselective reactions, where the pre-existing stereochemistry of a molecule dictates the formation of a new stereocenter. For instance, if this compound were used to alkylate a chiral enolate, the tert-butoxyethyl group would likely approach the enolate from the sterically most accessible direction, leading to the preferential formation of one diastereomer over the other.

For enantioselective transformations, where a chiral catalyst or reagent is employed to create a stereocenter in a prochiral substrate, this compound could act as a key building block. The primary iodide is a versatile functional group for carbon-carbon bond formation. In a hypothetical enantioselective alkylation of a prochiral nucleophile catalyzed by a chiral phase-transfer catalyst, the catalyst would form a chiral ion pair with the nucleophile. The subsequent reaction with this compound would occur within this chiral environment, leading to the formation of one enantiomer in excess. The efficiency of such a process would be influenced by the ability of the chiral catalyst to effectively shield one face of the nucleophile during the substitution reaction.

While specific examples detailing the use of this compound in these contexts are not prevalent in the literature, its structural motifs are archetypal for reagents used in stereocontrolled synthesis. The primary iodide is a well-behaved electrophile in SN2 reactions, and the tert-butoxy group is a classic sterically hindered moiety. The potential for its application in stereoselective and enantioselective synthesis is therefore significant, awaiting exploration and documentation in dedicated synthetic studies.

Regioselective Functionalizations and Cross-Coupling Strategies

The utility of this compound in regioselective functionalizations and cross-coupling strategies is predicated on the distinct reactivity of its primary alkyl iodide functionality. Regioselectivity, the control of reaction at a particular site in a molecule with multiple reactive sites, is a cornerstone of modern organic synthesis.

In the context of regioselective functionalization, this compound offers a reactive electrophilic site at the terminal iodine-bearing carbon. This allows for the selective introduction of the 2-(tert-butoxy)ethyl group onto a specific position within a multifunctional molecule. For example, in a molecule containing multiple nucleophilic sites, such as different types of hydroxyl or amine groups, reaction with this compound under carefully controlled conditions could favor alkylation at the most reactive or sterically accessible nucleophilic center. The primary nature of the alkyl iodide generally favors SN2-type reactions, which are sensitive to steric hindrance, thus providing a handle for achieving regioselectivity.

The true power of this compound, however, lies in its potential as a coupling partner in a variety of transition metal-catalyzed cross-coupling reactions. These reactions, which form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity, are fundamental to the construction of complex molecular architectures. As an alkyl iodide, this compound is a prime candidate for several named cross-coupling reactions.

Potential Cross-Coupling Applications:

| Cross-Coupling Reaction | Potential Coupling Partner | Potential Product |

| Suzuki-Miyaura Coupling | Organoboron Reagents (e.g., alkyl- or arylboronic acids) | Alkylated or arylated tert-butoxyethane derivatives |

| Negishi Coupling | Organozinc Reagents | Functionalized tert-butoxyethane derivatives |

| Sonogashira Coupling | Terminal Alkynes | Alkynylated tert-butoxyethane derivatives |

| Stille Coupling | Organostannane Reagents | Variously substituted tert-butoxyethane derivatives |

| Heck-type Reactions | Alkenes | Longer-chain, functionalized ethers |

In a typical Suzuki-Miyaura coupling, for instance, this compound could be reacted with an arylboronic acid in the presence of a palladium catalyst and a base to form an aryl-substituted tert-butoxyethane derivative. The success of such a reaction would depend on the choice of catalyst, ligands, and reaction conditions to facilitate the oxidative addition of the palladium catalyst to the C-I bond, followed by transmetalation and reductive elimination.

The steric hindrance provided by the tert-butoxy group is also a critical consideration in these cross-coupling strategies. While the primary iodide is generally reactive, the bulky ether moiety in proximity to the reaction center could influence the rate and efficiency of the catalytic cycle. This steric factor might necessitate the use of more reactive catalysts or ligands designed to accommodate bulky substrates.

Furthermore, the iodo-functionalization of this compound makes it a valuable reagent for the introduction of a protected hydroxyl-equivalent. Following a cross-coupling reaction, the tert-butyl ether can be cleaved under acidic conditions to reveal a primary alcohol. This two-step sequence allows for the strategic installation of a hydroxyethyl (B10761427) group into a complex molecule, a common motif in natural products and pharmaceuticals.

Future Perspectives and Emerging Research Directions in 2 2 Iodoethoxy 2 Methylpropane Research

Exploration of Novel and Sustainable Synthetic Pathways with Enhanced Efficiency

Investigation of Unprecedented Reactivity Modes and Catalytic Cycles

Integration with Advanced Synthesis Technologies (e.g., Flow Chemistry, Automated Synthesis Platforms)

The application of advanced synthesis technologies to 2-(2-Iodoethoxy)-2-methylpropane has not been a subject of published research. There are no available studies on its synthesis or use in flow chemistry setups or on automated synthesis platforms.

Potential for Derivatization into Advanced Materials Precursors (e.g., precursors for functional polymers)

While the structure of this compound suggests it could potentially be derivatized, there is no specific research on its use as a precursor for advanced materials or functional polymers. The scientific literature does not currently contain examples of its incorporation into material science applications.

Synergistic Approaches Combining Experimental and Theoretical Methodologies for Deeper Insight

No publications were found that combine experimental and theoretical or computational studies to provide deeper insight into the properties or reactivity of this compound. Such synergistic approaches, which are common for more widely studied compounds, have not been applied to this specific molecule in the available literature.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-Iodoethoxy)-2-methylpropane, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or alkylation reactions. For example, alkylation of 2-methylpropane-1,3-diol with iodoethoxy reagents (e.g., 2-iodoethanol derivatives) under acidic (H₂SO₄) or basic (NaOH) catalysis is common .

- Key Factors :

- Catalyst Choice : Acidic conditions favor protonation of leaving groups, while basic conditions deprotonate nucleophiles.

- Temperature : Elevated temperatures (80–120°C) enhance reaction rates but may increase side products.

- Purification : Distillation or column chromatography is used to isolate the product, with yields typically ranging from 60–85% depending on stoichiometric ratios .

Q. Which analytical techniques are most effective for characterizing this compound?

- Primary Methods :

- NMR Spectroscopy : ¹H and ¹³C NMR identify ether linkages (δ 3.5–4.5 ppm for -OCH₂- groups) and methyl substituents (δ 1.0–1.5 ppm) .

- Mass Spectrometry (MS) : LR-MS (MALDI-TOF) confirms molecular ion peaks (e.g., m/z 1016.25 [M]+ in structurally related compounds) .

- IR Spectroscopy : Stretching vibrations for C-I bonds (~500 cm⁻¹) and ether C-O bonds (~1100 cm⁻¹) .

Q. What are the primary research applications of this compound in organic chemistry?

- Etherification Reactions : Acts as an alkylating agent to introduce iodoethoxy groups into target molecules .

- Polymer Chemistry : Serves as a monomer or crosslinker in synthesizing polyethers with tailored solubility and thermal stability .

- Drug Delivery : Investigated for stabilizing drug complexes due to its lipophilic iodoethoxy moiety .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated using kinetic studies?

- Approach :

- Rate Determination : Monitor iodine displacement via conductivity or HPLC under varying temperatures and catalysts.

- Isotopic Labeling : Use ¹⁸O-labeled water to track nucleophilic attack pathways in hydrolysis reactions .

- Data Interpretation : Activation energy (Eₐ) calculations and Eyring plots reveal whether the mechanism follows SN1 or SN2 pathways .

Q. What computational strategies predict the stability of this compound in radical-mediated reactions?

- Methods :

- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to assess bond dissociation energies (BDEs) for C-I bonds (~200 kJ/mol).

- Molecular Dynamics (MD) : Simulate degradation pathways in polar solvents to identify susceptibility to hydrolysis .

- Outcome : Predicts regioselectivity in reactions and guides solvent choice for stability .

Q. How can contradictory data on byproduct formation during synthesis be resolved?

- Case Study : Discrepancies in reported yields (60–85%) may stem from trace moisture or catalyst impurities.

- Troubleshooting :

- Inert Atmosphere : Use Schlenk lines to exclude moisture/O₂.

- Catalyst Screening : Compare H₂SO₄ vs. Amberlyst® resins to minimize side reactions .

- Validation : Replicate reactions with strict stoichiometric control and characterize byproducts via GC-MS .

Q. What role does this compound play in designing stimuli-responsive polymers?

- Application : The iodoethoxy group enables post-polymerization modifications (e.g., nucleophilic substitution with thiols or amines).

- Experimental Design :

- Copolymer Synthesis : Incorporate the compound into PEG-based matrices via ring-opening polymerization.

- Stimuli Testing : Assess pH- or redox-responsive behavior using dynamic light scattering (DLS) .

Comparative and Methodological Insights

Q. How does this compound compare to analogous bromo or chloro derivatives in reactivity?

- Reactivity Trends :

- Leaving Group Ability : Iodo > Bromo > Chloro, affecting reaction rates in nucleophilic substitutions.

- Thermal Stability : Iodo derivatives are less stable than chloro analogs, requiring lower reaction temperatures .

- Data Table :

| Derivative | Reaction Rate (k, s⁻¹) | Thermal Decomposition Temp (°C) |

|---|---|---|

| Iodo | 1.2 × 10⁻³ | 120 |

| Bromo | 8.5 × 10⁻⁴ | 150 |

| Chloro | 5.0 × 10⁻⁴ | 180 |

Q. What advanced purification techniques mitigate challenges in isolating this compound?

- Techniques :

- Simulated Moving Bed (SMB) Chromatography : Enhances separation efficiency for scale-up.

- Crystallization : Use hexane/ethyl acetate mixtures to remove polymeric byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.